2,4-Dichlorophenacyl thiocyanate

概要

説明

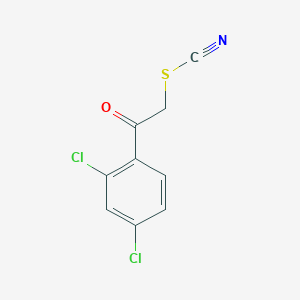

2,4-Dichlorophenacyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a 2,4-dichlorophenyl ring and an oxoethyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenacyl thiocyanate typically involves the reaction of 2,4-dichlorophenylacetic acid with thiocyanate salts. One common method is the reaction of 2,4-dichlorophenylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The product is typically isolated by filtration and purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2,4-Dichlorophenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to form 2,4-dichlorophenylacetic acid and thiocyanic acid.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

Hydrolysis: 2,4-Dichlorophenylacetic acid and thiocyanic acid.

Oxidation and Reduction: Sulfonyl derivatives and thiol derivatives.

科学的研究の応用

Biomedical Research Applications

2,4-Dichlorophenacyl thiocyanate has been studied for its role in host defense mechanisms. It acts as a precursor to thiocyanate, which is involved in the lactoperoxidase microbicidal pathway, generating hypothiocyanous acid (HOSCN), a potent antimicrobial agent. This pathway is crucial for protecting host tissues from pathogens while maintaining tissue integrity .

Potential Therapeutic Uses

Recent studies suggest that thiocyanate and its derivatives could be beneficial in treating conditions such as cystic fibrosis and other pulmonary diseases where host defense is compromised. The ability of thiocyanate to scavenge reactive oxygen species provides a dual function as both an antimicrobial and antioxidant agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives, compounds containing the 2,4-dichlorophenacyl moiety demonstrated enhanced activity against Mycobacterium tuberculosis. Specifically, derivatives with this structure showed inhibition rates ranging from 61% to 93% against the bacteria, highlighting their potential as antitubercular agents .

Comparative Activity Table

| Compound Type | Inhibition Rate (%) |

|---|---|

| 2,4-Dichlorophenacyl Derivative | 93 |

| Other Thiourea Derivatives | Up to 98 |

| Initial Isothiocyanates | 2 - 9 |

This table illustrates the superior activity of compounds derived from this compound compared to other related compounds.

Antitumor Research

Another significant area of application for this compound is in cancer research. It has been identified as an antimitotic agent that disrupts microtubule dynamics within cells. Studies have shown that this compound can cause extensive reorganization of microtubules, leading to cell cycle arrest and apoptosis in cancer cell lines. Notably, it has shown efficacy in overcoming resistance mechanisms present in certain tumor cells .

Case Studies and Findings

- Cystic Fibrosis : A study highlighted the potential of thiocyanate supplementation to improve lung function by enhancing host defense mechanisms against bacterial infections .

- Antitubercular Activity : Various derivatives were tested against Mycobacterium tuberculosis, showing that the presence of bulky substituents could influence activity levels significantly .

- Cancer Cell Lines : Research indicated that this compound could effectively induce apoptosis in resistant cancer cell lines through its unique interaction with microtubules .

作用機序

The mechanism of action of 2,4-Dichlorophenacyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (-NCO) instead of a thiocyanate group.

2,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid group instead of a thiocyanate group.

2,4-Dichlorobenzyl alcohol: Contains a benzyl alcohol group instead of a thiocyanate group.

Uniqueness

2,4-Dichlorophenacyl thiocyanate is unique due to the presence of both the thiocyanate and oxoethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, biological research, and industrial processes.

生物活性

2,4-Dichlorophenacyl thiocyanate (DCPT) is a compound of interest due to its significant biological activities, particularly in the context of antitumor and antimicrobial applications. This article provides a comprehensive overview of the biological activity of DCPT, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DCPT is characterized by the presence of a dichlorophenacyl group attached to a thiocyanate moiety. The structural formula can be represented as follows:

The thiocyanate group is crucial for the biological activity of the compound, influencing its interaction with cellular targets.

DCPT has been studied for its antitumor properties, particularly its ability to disrupt microtubule dynamics. Research indicates that DCPT acts as an antimitotic agent, leading to significant alterations in microtubule organization within cells. The compound irreversibly inhibits the polymerization of purified tubulin, which is essential for mitosis. This inhibition occurs after prolonged exposure, suggesting a specific binding interaction with tubulin .

Case Studies

- In Vitro Studies : In studies involving human KB carcinoma cell lines and Chinese hamster ovary cells, DCPT demonstrated potent antitumor activity even in cell lines resistant to other chemotherapeutic agents. The compound's ability to induce microtubule disorganization was correlated with its cytotoxic effects .

- Structure-Activity Relationship : Investigations into related compounds revealed that chlorination at the 2 or 4 positions on the phenyl ring enhances antitumor activity. For instance, 4-chlorobenzyl thiocyanate showed greater efficacy than its 2-chloro counterpart .

Antimicrobial Activity

DCPT also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and interfering with cellular processes.

Antibacterial Studies

Research has indicated that DCPT and related thiocyanate compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from antibacterial assays:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

| Benzyl thiocyanate | Staphylococcus aureus | 12 |

| Benzyl thiocyanate | Escherichia coli | 10 |

These results indicate that DCPT is more effective than its parent compound, benzyl thiocyanate, showcasing its potential as an antimicrobial agent .

Research Findings and Future Directions

Recent studies have focused on enhancing the efficacy of DCPT through structural modifications and combination therapies. For example:

特性

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNNFKLKIQXPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559802 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125488-14-4 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。